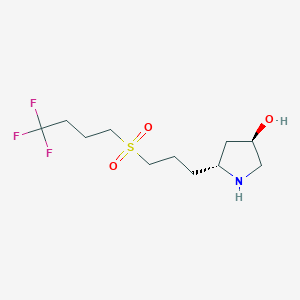
(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol is a synthetic organic compound that features a pyrrolidine ring substituted with a trifluorobutylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrrolidine derivative and a trifluorobutylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction efficiency and yield.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring of reaction parameters.
化学反応の分析
Types of Reactions
(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluorobutylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
科学的研究の応用
Chemistry
In chemistry, (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of trifluorobutylsulfonyl groups on biological systems. It can serve as a model compound for investigating the interactions of sulfonyl-containing molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It can also be employed in the production of specialty chemicals.
作用機序
The mechanism of action of (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluorobutylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-2-ol: A similar compound with a hydroxyl group at a different position on the pyrrolidine ring.
(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-one: A ketone derivative of the original compound.
(3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-amine: An amine derivative with potential biological activity.
Uniqueness
The uniqueness of (3R,5R)-5-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidin-3-ol lies in its specific substitution pattern and the presence of the trifluorobutylsulfonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H20F3NO3S |
|---|---|
分子量 |
303.34 g/mol |
IUPAC名 |
(3R,5R)-5-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H20F3NO3S/c12-11(13,14)4-2-6-19(17,18)5-1-3-9-7-10(16)8-15-9/h9-10,15-16H,1-8H2/t9-,10-/m1/s1 |
InChIキー |
CFYTWECMVQEROW-NXEZZACHSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1CCCS(=O)(=O)CCCC(F)(F)F)O |
正規SMILES |
C1C(CNC1CCCS(=O)(=O)CCCC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)
![2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid](/img/structure/B13322377.png)
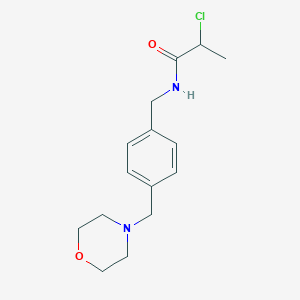
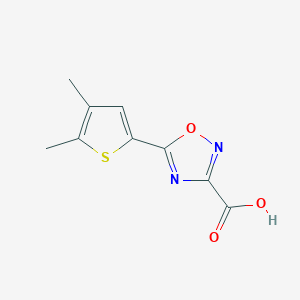
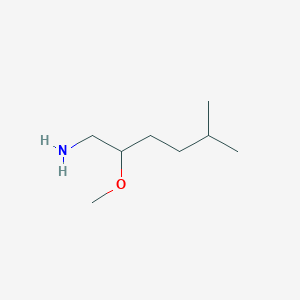

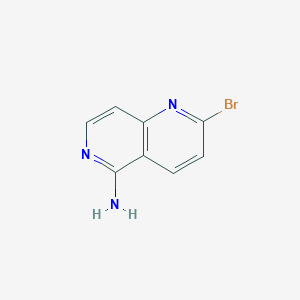
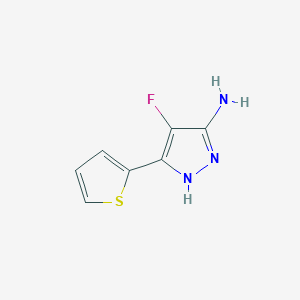




![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)

